Punctaporonin F
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Overview
Description
Punctaporonin F is a natural product that has been identified as a potent inhibitor of bacterial RNA polymerase. It was first isolated from the marine bacterium Pseudoalteromonas sp. by a research team at the University of California, San Diego. Since its discovery, punctaporonin F has attracted significant attention from the scientific community due to its potential as a new class of antibiotics.
Scientific Research Applications
Antihyperlipidemic, Cytotoxic, and Antimicrobial Activities
Punctaporonin F, among other punctaporonins, has been studied for its potential in antihyperlipidemic, cytotoxic, and antimicrobial applications. Wu et al. (2014) isolated several caryophyllene-based sesquiterpenoids, including punctaporonin F, from the sponge-derived fungus Hansfordia sinuosae. They found that some of these compounds, notably punctaporonin K, showed potent effects in reducing triglycerides and total cholesterol at the intracellular level, indicating a potential for antihyperlipidemic applications. This study did not focus specifically on punctaporonin F, but it highlights the broader potential of punctaporonins in this field (Wu et al., 2014).
Synthetic and Chemical Studies
Significant work has been done in the synthesis of punctaporonins, which can be crucial for understanding their chemical properties and potential applications. Fleck and Bach (2010) reported on the total synthesis of punctaporonin C through a complex sequence of steps, highlighting the intricacies involved in synthesizing these compounds. Although this study was focused on punctaporonin C, it provides insight into the synthetic challenges and possibilities for punctaporonins as a class (Fleck & Bach, 2010).
Discovery of New Analogues
Research has also led to the discovery of new punctaporonin analogues, which could expand the scope of scientific applications. Hwang et al. (2016) isolated seven new caryophyllene sesquiterpenoids from Pestalotiopsis sp., identified as punctaporonin analogues. These discoveries are significant for understanding the diversity and potential bioactivity of punctaporonins (Hwang, Wicklow, & Gloer, 2016).
properties
CAS RN |
106758-24-1 |
---|---|
Product Name |
Punctaporonin F |
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(2aS,4aR,7S,7aR,7bR)-7a-(hydroxymethyl)-2,2,4a-trimethyl-3,4,7,7b-tetrahydro-1H-cyclobuta[g]indene-2a,7-diol |
InChI |
InChI=1S/C15H24O3/c1-12(2)8-10-14(9-16)11(17)4-5-13(14,3)6-7-15(10,12)18/h4-5,10-11,16-18H,6-9H2,1-3H3/t10-,11+,13+,14+,15+/m1/s1 |
InChI Key |
FELGSSRBVNYFNO-GCPZOVCVSA-N |
Isomeric SMILES |
C[C@]12CC[C@@]3([C@@H]([C@]1([C@H](C=C2)O)CO)CC3(C)C)O |
SMILES |
CC1(CC2C1(CCC3(C2(C(C=C3)O)CO)C)O)C |
Canonical SMILES |
CC1(CC2C1(CCC3(C2(C(C=C3)O)CO)C)O)C |
synonyms |
M 189122 M189122 punctaporonin F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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